Astrazon Orange R

Descripción general

Descripción

C.I. Basic Orange 22 is a basic orange dye.

Mecanismo De Acción

Target of Action

Astrazonoranger, also known as Astrazon Orange R or Basic Orange 22, is primarily used as a dye in the textile industry . Its primary targets are the textile fibers to which it binds chemically, resulting in a long-lasting color .

Mode of Action

The interaction of Astrazonoranger with its targets involves a chemical bonding process. This compound, being a cationic dye, carries a positive charge, which allows it to bind to the negatively charged sites on the textile fibers . The resulting chemical bond ensures the dye’s color remains vibrant and long-lasting .

Biochemical Pathways

It is known that the dye’s photophysical properties are influenced by solvent viscosity . This suggests that the dye’s behavior and interactions may be influenced by the physical and chemical properties of its environment .

Pharmacokinetics

It is known to be soluble in water , which may influence its distribution and elimination in environmental contexts.

Result of Action

The primary result of Astrazonoranger’s action is the imparting of a bright orange color to textiles . The dye’s color remains stable even under high-temperature conditions, such as those encountered during the dyeing process . This stability contributes to the dye’s effectiveness and its widespread use in the textile industry .

Action Environment

Environmental factors can significantly influence the action of Astrazonoranger. For instance, the dye’s solubility in water suggests that it may be more effective in aqueous environments. Additionally, the dye’s photophysical properties are influenced by solvent viscosity , indicating that the physical properties of the dye’s environment can impact its behavior and effectiveness.

Actividad Biológica

Astrazon Orange R (AOR), a cationic dye, is widely used in various industrial applications, including textiles and biological staining. Its biological activity has garnered attention due to its potential toxic effects and interactions with biological systems. This article explores the biological activity of AOR, supported by data tables, case studies, and detailed research findings.

This compound belongs to the azo dye family, characterized by the presence of one or more azo groups (-N=N-). The chemical structure of AOR contributes to its solubility and interaction with biological molecules.

- Chemical Formula : C.I. Basic Orange 21

- CAS Number : 3056-93-7

Toxicological Effects

AOR exhibits various toxicological effects that are crucial for understanding its impact on human health and the environment. The following table summarizes key toxicity data:

| Endpoint | Value | Test Organism |

|---|---|---|

| Oral LD50 | 2450 mg/kg | Rat |

| Oral LD50 | 490 mg/kg | Mouse |

| Oral LD50 | 4500 mg/kg | Rabbit |

These values indicate that AOR has moderate toxicity when ingested, with varying effects across different species .

Irritation and Sensitization

Exposure to AOR can lead to irritation of the skin and eyes. In laboratory studies, significant ocular irritation was noted following exposure to high concentrations of the dye. Symptoms included redness, swelling, and prolonged staining of the cornea .

Furthermore, long-term exposure may result in respiratory issues, including asthma-like symptoms due to reactive airways dysfunction syndrome (RADS) .

The biological activity of AOR can be attributed to its ability to interact with cellular components. Research indicates that AOR can induce oxidative stress in cells, leading to potential genotoxic effects. This is particularly relevant in studies involving cell cultures exposed to varying concentrations of AOR.

Case Study: Cellular Interaction

In a study examining the effects of AOR on human epithelial cells, researchers observed that exposure resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis (programmed cell death) . The study utilized molecular modeling techniques to elucidate the interaction pathways between AOR and cellular targets.

Encapsulation Studies

Recent research has explored the encapsulation of AOR within metal-organic frameworks (MOFs) for potential drug delivery applications. The encapsulation process enhances the stability and controlled release of the dye, which could mitigate some toxic effects while retaining its biological activity for therapeutic uses .

- Encapsulation Efficiency : Up to 16 molecules of AOR per unit cell in specific MOF structures.

- Optical Properties : Encapsulation alters the optical properties of AOR, potentially enhancing its application in photodynamic therapy.

Aplicaciones Científicas De Investigación

Astrazon Orange R is a synthetic dye widely utilized across various scientific fields due to its vibrant color and unique photophysical properties. This article explores the multifaceted applications of this compound, supported by comprehensive data tables and documented case studies from diverse, verified sources.

Chemical Properties and Structure

This compound, with the chemical formula and CAS number 4657-00-5, belongs to the class of cationic cyanine dyes. Its molecular structure features a central cyanine core flanked by multiple aromatic rings, contributing to its stability and color intensity. The dye exhibits significant absorbance characteristics, peaking at 492 nm, which makes it suitable for various analytical applications.

Spectroscopy

This compound is extensively used in spectroscopic studies due to its distinct absorbance properties. It can be employed in both absorbance and fluorescence spectroscopy formats, allowing researchers to analyze its interactions with other compounds. For instance, studies have shown that encapsulating this compound in metal-organic frameworks alters its optical properties significantly, demonstrating the dye's versatility in different environments .

Food Safety

In the realm of food safety , this compound has been investigated for its presence in food products. Researchers developed a high-performance liquid chromatography method that allows for the simultaneous determination of multiple industrial dyes, including this compound, in foodstuffs. This method demonstrated excellent linearity (r ≥ 0.9993) within a concentration range of 0.050 to 5.0 μg/mL.

Textile Industry

This compound plays a critical role in the textile industry , particularly in dyeing processes for wool, terylene, acrylic fibers, and polyester direct printing. Its ability to produce vibrant colors makes it a preferred choice for manufacturers aiming for high-quality dyeing results.

Biomedical Research

The compound has also been explored for its potential applications in biomedical research . Studies have indicated that this compound can interact with biological molecules such as DNA and proteins, making it useful for investigating molecular interactions and dynamics . Additionally, there is ongoing research into its antimicrobial properties, although further studies are necessary to fully elucidate these effects.

Environmental Studies

This compound has been utilized in environmental studies to assess the presence of synthetic dyes in aquatic systems. Its photophysical properties allow researchers to track dye degradation under various environmental conditions, providing insights into pollution control measures .

Case Study 1: Spectroscopic Investigation

A research study combined spectroscopic techniques with theoretical modeling to investigate the behavior of this compound under various conditions. Results indicated that molecular modeling aligned well with experimental data, confirming the reliability of using this dye in spectroscopic applications .

Case Study 2: Food Safety Analysis

A comprehensive study focused on the detection of this compound in food samples using advanced chromatographic techniques. This research highlighted the importance of monitoring synthetic dyes in food products to ensure consumer safety and compliance with regulatory standards.

Propiedades

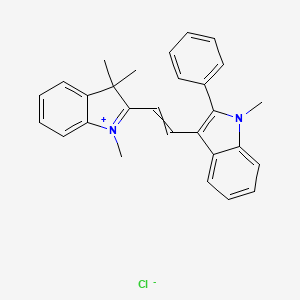

IUPAC Name |

1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N2.ClH/c1-28(2)23-15-9-11-17-25(23)29(3)26(28)19-18-22-21-14-8-10-16-24(21)30(4)27(22)20-12-6-5-7-13-20;/h5-19H,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LORKUZBPMQEQET-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4657-00-5 | |

| Record name | Basic Orange 22 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4657-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Basic Orange 22 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004657005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl]-3H-indolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.816 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.